N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
“N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide” is a complex organic compound. It is a derivative of benzothiazole, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . The “N-(2-phenoxyphenyl)” part suggests the presence of a phenoxyphenyl group attached to the nitrogen atom of the benzothiazole ring.
Synthesis Analysis
The synthesis of such compounds often involves multi-step processes that include various types of chemical reactions . The exact synthesis process for “N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide” would depend on the specific starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of a compound like “N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide” would be determined by the arrangement of its atoms and the bonds between them . Detailed structural analysis usually requires techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
The chemical reactions involving “N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide” would depend on its molecular structure and the conditions under which the reactions occur .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide” would be determined by its molecular structure . These properties could include its solubility, melting point, boiling point, and reactivity with other substances.
Scientific Research Applications
N-(2-Phenoxyphenyl)methanesulphonamide
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : This compound is an impurity reference material in the production of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID). It’s used in analytical development, method validation, and stability and release testing .
- Methods of Application : The compound is produced under ISO/IEC 17025 and accompanied by an extensive Certificate of Analysis .
- Results or Outcomes : The compound is used to ensure the quality and safety of the pharmaceutical product .
Zn(II) Complex of 4-chloro-2-(((2-phenoxyphenyl)imino)methyl)phenol
- Scientific Field : Biochemistry
- Application Summary : This compound has been synthesized and studied for its biological efficacies, including DNA interaction, ADMET characteristics, and potential therapeutic applications .
- Methods of Application : The compound was synthesized by condensing 2-phenoxyaniline with 5-chlorosalicyldehyde under reflux conditions. A zinc complex was synthesized by combining the ligand in a 1:1 molar ratio with zinc sulphateheptahydrate .
- Results or Outcomes : The study indicated the stability of the Zn(II) complex and suggested its potential use in the treatment of Alzheimer’s and Glaucoma diseases .
Safety And Hazards
The safety and hazards associated with a compound like “N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide” would depend on its physical and chemical properties, as well as how it’s used . Safety data sheets (SDS) provide information on the potential health effects, safe handling procedures, and emergency response measures.
Future Directions
properties
IUPAC Name |
N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c23-20(14-10-11-17-19(12-14)25-13-21-17)22-16-8-4-5-9-18(16)24-15-6-2-1-3-7-15/h1-13H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVUEJYFDWNZEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide |
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